2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-acetylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-14(28)16-6-8-17(9-7-16)25-21(30)11-20-12-32-23(27-20)33-13-22(31)26-19-5-3-4-18(10-19)24-15(2)29/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAIDKVJIXLVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the acetylphenyl and acetamidophenyl groups. Common reagents used in these reactions include thioamides, acyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the thiazole ring and amide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence :
- 1,3-Thiazole derivatives (e.g., compound 107b in ) exhibit strong antibacterial activity (MIC: 6.25 µg/mL) due to electron-withdrawing substituents enhancing membrane penetration .
- 1,3,4-Thiadiazole analogs () may show reduced solubility compared to thiazoles due to increased ring rigidity, affecting bioavailability .
- 1,2,4-Triazole derivatives () often target enzymes (e.g., cyclooxygenase) via hydrogen bonding with the triazole nitrogen .
Substituent Effects :
- Acetyl/acetanilide groups (e.g., 3-acetamidophenyl in the target compound) may enhance metabolic stability compared to nitro or methoxy groups .
- Chlorophenyl or methyl groups () improve lipophilicity, aiding in bacterial membrane disruption .
Biological Activity Trends: Thiazole derivatives with p-tolyl or 3,4-dimethylphenoxy substituents () show broad-spectrum antifungal activity, suggesting the target compound’s 4-acetylphenyl group could similarly interact with fungal ergosterol biosynthesis pathways .
Physicochemical and Pharmacokinetic Insights
- Solubility : The 3-acetamidophenyl group in the target compound likely increases hydrophilicity compared to analogs with nitro () or benzothiazole () groups.
- Metabolic Stability: Acetylated aromatic amines (e.g., 4-acetylphenyl) resist rapid hepatic degradation compared to primary amines (e.g., 2-aminophenyl in ) .
Biological Activity
The compound 2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 544.6 g/mol. The compound features a thiazole ring, an acetamide group, and a sulfanyl linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O6S2 |
| Molecular Weight | 544.6 g/mol |
| CAS Number | 896026-44-1 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In one study, thiazole-based compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines, suggesting that the presence of electron-donating groups enhances their cytotoxicity .
The specific compound under review has shown promise in preliminary assays. The structure-activity relationship analysis indicates that modifications on the thiazole ring and the substitution pattern on the phenyl rings are crucial for enhancing activity against cancer cells.
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. A study reported that certain thiazoles inhibited the growth of Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . The presence of functional groups such as carbamoyl and acetamido enhances the compound's interaction with microbial targets, leading to increased efficacy.
Study 1: Anticancer Screening
In a recent study, various thiazole derivatives were synthesized and tested for their anticancer properties using the MTT assay. The compound demonstrated significant growth inhibition in HT29 cancer cells, with results comparable to standard chemotherapeutic agents like doxorubicin .
Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis highlighted that substituents on the phenyl rings significantly influence biological activity. For example, compounds with methyl or chloro substitutions exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts .
The proposed mechanism of action for thiazole derivatives includes induction of apoptosis in cancer cells through modulation of apoptotic pathways. Molecular dynamics simulations have suggested that these compounds interact with key proteins involved in cell survival and proliferation, such as Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
